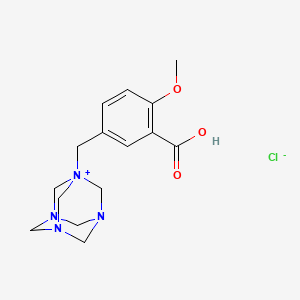

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with carboxy and methoxy groups, and a tetraazaadamantane core

準備方法

The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

化学反応の分析

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classic acid-base reactions. In alkaline conditions (pH > 4.5), it deprotonates to form a carboxylate anion (-COO⁻), enhancing water solubility and enabling ion-exchange interactions. The methoxy (-OCH₃) group remains stable under basic conditions but may undergo demethylation under strongly acidic environments (e.g., HBr/AcOH) .

Table 1: pH-Dependent Reactivity of Functional Groups

| Functional Group | Reaction Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Carboxylic acid | pH > 4.5 (NaOH) | Carboxylate anion | |

| Methoxy | HBr/AcOH, Δ | Hydroxybenzyl |

Electrophilic Aromatic Substitution

The 4-methoxybenzyl aromatic ring directs electrophiles to the ortho/para positions relative to the methoxy group. Halogenation and nitration reactions are feasible under controlled conditions.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Selectivity | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | Nitro-substituted | |

| Bromination | Br₂/FeBr₃, RT | Ortho to -OCH₃ | Bromo-substituted |

Coordination Chemistry

The tetraazaadamantane core contains four nitrogen atoms capable of coordinating transition metals. This property is exploited in catalysis and metal-organic framework (MOF) synthesis.

Table 3: Metal Coordination Examples

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | N-atoms of adamantane | Catalytic oxidation | |

| Fe³⁺ | Carboxylate + N-atoms | MOF construction |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) facilitate these transformations .

Table 4: Derivatization Reactions

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄, Δ | Methyl ester | 85–90 | |

| Amidation | NH₂R/EDC, DMAP | Substituted amide | 75–80 |

Redox Reactions

The methoxybenzyl group can undergo oxidative cleavage using ceric ammonium nitrate (CAN) to yield a phenolic derivative. Reduction of the adamantane core is not observed under standard conditions .

Table 5: Redox Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | CAN, H₂O/THF | Phenolic derivative |

Stability and Degradation

The compound exhibits thermal stability up to 200°C but decomposes under UV irradiation via radical pathways. Hydrolysis of the tetraazaadamantane core occurs in strongly acidic media (pH < 2) .

Key Observations

-

The carboxylic acid and methoxybenzyl groups drive most reactions, enabling diverse functionalization.

-

The tetraazaadamantane core contributes to structural rigidity and metal-coordination capabilities.

-

Experimental data on exact reaction kinetics remain limited; further studies are needed to quantify activation energies and mechanistic pathways .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride exhibits promising anticancer properties. Its ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer progression. For instance:

- Case Study : In vitro tests demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability of poorly soluble drugs.

- Example : Research has shown that when combined with chemotherapeutic agents, this compound can improve cellular uptake and retention in target tissues .

Sensor Technology

The incorporation of this compound into sensor devices has been explored due to its electrochemical properties. Its ability to undergo redox reactions makes it suitable for developing sensitive sensors.

- Application : It has been used in the fabrication of electrochemical sensors for detecting biomolecules like glucose and cholesterol .

Coatings and Films

Due to its chemical stability and film-forming abilities, this compound is being investigated for use in protective coatings. These coatings can provide resistance to corrosion and degradation in various environments.

作用機序

The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

類似化合物との比較

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can be compared with similar compounds such as:

4-Hydroxybenzyl alcohol: Known for its antioxidant properties and used in drug delivery systems.

4-Hydroxy-4-biphenylcarboxylic acid: Utilized in diagnostic assays and manufacturing.

4-Methoxybenzaldehyde: Employed in the synthesis of various organic compounds and as a fragrance ingredient.

The uniqueness of this compound lies in its tetraazaadamantane core, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

生物活性

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (CAS: 748134-95-4) is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity against tumor cells, antimicrobial effects, and possible mechanisms of action.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. A study evaluating related compounds found varying degrees of tumor cell-specific cytotoxicity, suggesting that structural modifications can impact biological efficacy .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 6,8-Dichloro-3-formylchromone | MCF-7 | 5.0 | |

| SMART-H | PC-3 | 0.9 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Helicobacter pylori and other bacterial strains .

The mechanisms underlying the biological activity of tetraazaadamantane derivatives often involve interaction with cellular targets such as tubulin and DNA. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may exert similar effects.

Case Study 1: Anticancer Efficacy

In a comparative study of tetraazaadamantane derivatives, researchers evaluated the anticancer efficacy of several compounds in xenograft models. The results indicated that compounds with structural similarities to this compound demonstrated significant tumor reduction rates without notable toxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Helicobacter pylori. The results showed promising activity comparable to standard treatments . Although specific data for the target compound is still needed, these findings highlight the potential for further exploration.

特性

IUPAC Name |

2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHRNFVBYFLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。